7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid
Overview
Description
7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of 1,4-benzodioxane, featuring a hydroxyl group at the 7th position and a carboxylic acid group at the 2nd position
Mechanism of Action
Target of Action
Compounds containing the benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit have been studied for their anti-inflammatory properties .
Mode of Action
It is known that benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) compounds have been used in the synthesis of stereoisomers, which were evaluated as α- and β- adrenergic antagonists .
Result of Action
It is known that compounds containing the benzo-1,4-dioxane (2,3-dihydro-1,4-benzodioxin) subunit have anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid typically involves the cyclization of catechol derivatives with appropriate carboxylic acid precursors. One common method involves the reaction of catechol with glyoxylic acid under acidic conditions to form the benzodioxane ring system, followed by hydroxylation at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-oxo-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid.
Reduction: Formation of 7-hydroxy-2,3-dihydro-1,4-benzodioxin-2-methanol.
Substitution: Formation of various substituted benzodioxane derivatives.
Scientific Research Applications
7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1,4-Benzodioxane: Lacks the hydroxyl and carboxylic acid groups, making it less reactive.
2,3-Dihydro-1,4-benzodioxin: Similar structure but without the hydroxyl and carboxylic acid groups.
7-Hydroxy-2,3-dihydro-1,4-benzodioxin: Lacks the carboxylic acid group.
Uniqueness: 7-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups enable a wide range of chemical transformations and interactions with biological targets, making this compound valuable in various research and industrial applications.
Properties
IUPAC Name |
6-hydroxy-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFWGCAZLOZOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-99-8 | |
Record name | 7-hydroxy-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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